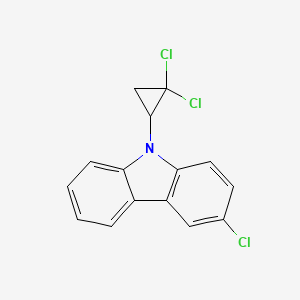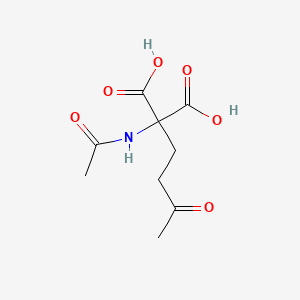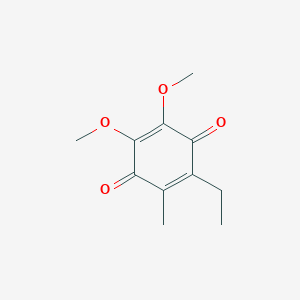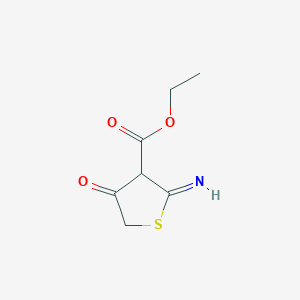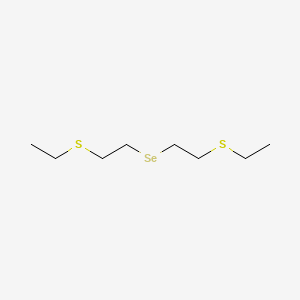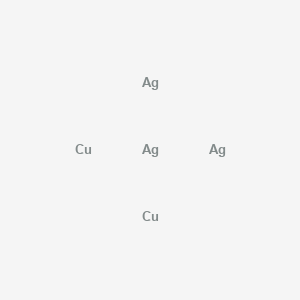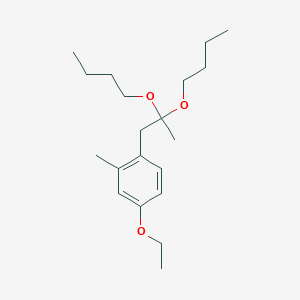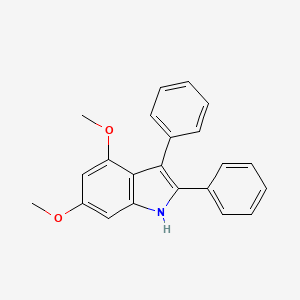
4,6-dimethoxy-2,3-diphenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxy-2,3-diphenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its two methoxy groups at positions 4 and 6, and two phenyl groups at positions 2 and 3 on the indole ring. Its unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-2,3-diphenyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4,6-dimethoxy-2-nitrobenzaldehyde and phenylhydrazine, followed by cyclization in the presence of an acid catalyst . The reaction is usually carried out in a solvent like ethanol or acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4,6-Dimethoxy-2,3-diphenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated indole derivatives.
科学的研究の応用
4,6-Dimethoxy-2,3-diphenyl-1H-indole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studies have shown its potential as an antibacterial and antitumor agent.
Medicine: Its derivatives are being investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 4,6-dimethoxy-2,3-diphenyl-1H-indole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. For instance, its antitumor activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The exact pathways and molecular targets are still under investigation, but its effects on cellular processes are significant.
類似化合物との比較
Similar Compounds
4,6-Dimethoxy-1H-indole: Lacks the phenyl groups at positions 2 and 3.
2,3-Diphenyl-1H-indole: Lacks the methoxy groups at positions 4 and 6.
4,6-Dimethoxy-3-methylindole: Has a methyl group at position 3 instead of phenyl groups.
Uniqueness
4,6-Dimethoxy-2,3-diphenyl-1H-indole is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
91107-10-7 |
|---|---|
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC名 |
4,6-dimethoxy-2,3-diphenyl-1H-indole |
InChI |
InChI=1S/C22H19NO2/c1-24-17-13-18-21(19(14-17)25-2)20(15-9-5-3-6-10-15)22(23-18)16-11-7-4-8-12-16/h3-14,23H,1-2H3 |
InChIキー |
WMNWZYSXUHFUHC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)
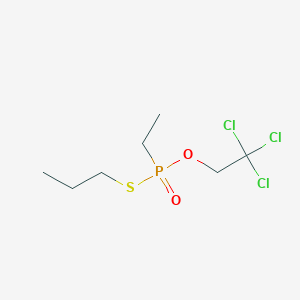


![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)

![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
